Z-D-Ala-Gly-OMe Z-D-Ala-Gly-OMe
Brand Name: Vulcanchem
CAS No.:
VCID: VC13724033
InChI: InChI=1S/C14H18N2O5/c1-10(13(18)15-8-12(17)20-2)16-14(19)21-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,18)(H,16,19)/t10-/m1/s1
SMILES: CC(C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C14H18N2O5
Molecular Weight: 294.30 g/mol

Z-D-Ala-Gly-OMe

CAS No.:

Cat. No.: VC13724033

Molecular Formula: C14H18N2O5

Molecular Weight: 294.30 g/mol

* For research use only. Not for human or veterinary use.

Z-D-Ala-Gly-OMe -

Specification

Molecular Formula C14H18N2O5
Molecular Weight 294.30 g/mol
IUPAC Name methyl 2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate
Standard InChI InChI=1S/C14H18N2O5/c1-10(13(18)15-8-12(17)20-2)16-14(19)21-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,18)(H,16,19)/t10-/m1/s1
Standard InChI Key SKLYMDPIMHAIOY-SNVBAGLBSA-N
Isomeric SMILES C[C@H](C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1
SMILES CC(C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1

Introduction

Structural Overview and Key Features

Z-D-Ala-Gly-OMe is a dipeptide with the following structural components:

  • D-Alanine: The amino acid at the N-terminus, with the D-configuration (unlike the L-form prevalent in natural peptides).

  • Z-Protecting Group: A benzyloxycarbonyl group attached to the α-amino group of D-alanine, preventing unwanted side reactions during synthesis.

  • Glycine Methyl Ester: The C-terminal glycine residue is esterified to a methyl group, masking the carboxylate for selective deprotection.

PropertyValue/DescriptionSource
Molecular FormulaC₁₄H₁₈N₂O₅
Molecular Weight294.30 g/mol
CAS NumberNot explicitly listed (VCID: VC13724033)
StereochemistryD-Alanine (2R configuration)

The Z group and methyl ester enable orthogonal protection strategies, allowing sequential deprotection for controlled peptide elongation .

Synthesis Methods and Optimization

Z-D-Ala-Gly-OMe is synthesized via coupling reactions, leveraging diverse reagents and conditions:

Coupling Reagents and Enantioselective Synthesis

Pseudo-enantiomeric coupling reagents derived from quinine or quinidine enable enantioselective synthesis from racemic substrates . For example:

  • Reagent 4 (2DMT/quinine/2BF₄⁻):

    • Substrates: Rac-Z-Ala-OH + HCl·H-Gly-OMe

    • Yield: 56% Z-D-Ala-Gly-OMe with 98–99.5% enantiomeric excess (ee) .

  • Reagent 7 (2DMT/quinidine/2BF₄⁻):

    • Substrates: Rac-Z-Ala-OH + HCl·H-Gly-OMe

    • Yield: 57% Z-D-Ala-Gly-OMe with 99.5% ee .

ReagentSubstratesYield (%)ee (%)Reference
2DMT/quinine/2BF₄⁻Rac-Z-Ala-OH + HCl·H-Gly-OMe5698–99.5
2DMT/quinidine/2BF₄⁻Rac-Z-Ala-OH + HCl·H-Gly-OMe5799.5

Aqueous-Phase Coupling

Phenolsulfonic acid derivatives (e.g., 4-phenolsulfonic acid esters) enable water-soluble active esters for coupling in aqueous media :

  • Z-Ala-OPS(Br, Na):

    • Conditions: H₂O, 25°C

    • Yield: 65% Z-Ala-Gly-OMe (L-Ala configuration) .

  • Z-Ala-OPS(NO₂, Na):

    • Yield: 79% Z-Ala-Gly-OMe (L-Ala configuration) .

Note: These methods minimize racemization, as evidenced by NMR analysis showing no D-Ala contamination .

Applications in Peptide Synthesis

Z-D-Ala-Gly-OMe serves as a building block for complex peptides, exploiting its protected groups for selective deprotection:

Solid-Phase Peptide Synthesis (SPPS)

The Z group is removed via hydrogenation or acidolysis (e.g., 1 M TFMSA in TFA), enabling N-terminal elongation . The methyl ester is hydrolyzed to a carboxylic acid using NaOH or LiOH for C-terminal coupling.

Enzymatic Modifications

Enzymes like thermolysin or papain catalyze peptide bond formation, though yields for D-Ala incorporation remain moderate :

  • Thermolysin: Preferences hydrophobic acyl donors (e.g., Z-Phe-OH), but Z-D-Ala-Gly-OMe may require optimized conditions .

  • Papain: Coupling Z-Gly-d-Ala-OH in frozen aqueous solutions improves yields to 80% .

Spectroscopic Characterization

NMR Data

Key NMR signals for Z-D-Ala-Gly-OMe include:

  • D-Alanine Methyl Group: δ 1.29 ppm (¹H NMR, CDCl₃) .

  • Glycine Methyl Ester: δ 3.72 ppm (¹H NMR, CDCl₃).

ResidueSignal (δ, ppm)SolventReference
D-Ala (CH₃)1.29CDCl₃
Gly (OCH₃)3.72CDCl₃

Mass Spectrometry

Exact mass: 294.137 g/mol (C₁₄H₁₈N₂O₅).

Research Findings and Challenges

Enantioselectivity and Racemization

  • High Enantiomeric Purity: Reagents like 2DMT/quinine/2BF₄⁻ achieve >99% ee, comparable to enzymatic resolution .

  • Racemization Control: Aqueous coupling with phenolsulfonic esters minimizes epimerization .

Comparative Analysis of Analogues

CompoundConfigurationKey ApplicationReference
Z-L-Ala-Gly-OMeL-AlaStandard peptide synthesis
Z-D-Ala-L-Ala-OMeD-Ala/L-AlaChiral peptide libraries
Z-D-Ala-Gly-OMeD-Ala/GlyD-peptide incorporation

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